Cas no 2171306-53-7 ((3R)-3-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methyl-5-methylhexanamido}butanoic acid)

(3R)-3-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methyl-5-methylhexanamido}butanoic acid structure
2171306-53-7 structure
商品名:(3R)-3-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methyl-5-methylhexanamido}butanoic acid
CAS番号:2171306-53-7
MF:C27H34N2O5
メガワット:466.569267749786
CID:5836632
PubChem ID:165801568

(3R)-3-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methyl-5-methylhexanamido}butanoic acid 化学的及び物理的性質

名前と識別子

    • (3R)-3-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methyl-5-methylhexanamido}butanoic acid
    • 2171306-53-7
    • EN300-1548636
    • (3R)-3-{3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-5-methylhexanamido}butanoic acid
    • インチ: 1S/C27H34N2O5/c1-17(2)12-19(14-25(30)29-18(3)13-26(31)32)15-28-27(33)34-16-24-22-10-6-4-8-20(22)21-9-5-7-11-23(21)24/h4-11,17-19,24H,12-16H2,1-3H3,(H,28,33)(H,29,30)(H,31,32)/t18-,19?/m1/s1
    • InChIKey: DWPVWGWIYRTLAP-MRTLOADZSA-N
    • ほほえんだ: O(C(NCC(CC(N[C@H](C)CC(=O)O)=O)CC(C)C)=O)CC1C2C=CC=CC=2C2C=CC=CC1=2

計算された属性

  • せいみつぶんしりょう: 466.24677219g/mol
  • どういたいしつりょう: 466.24677219g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 3
  • 水素結合受容体数: 5
  • 重原子数: 34
  • 回転可能化学結合数: 12
  • 複雑さ: 675
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 1
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 4.2
  • トポロジー分子極性表面積: 105Ų

(3R)-3-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methyl-5-methylhexanamido}butanoic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1548636-0.1g
(3R)-3-{3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-5-methylhexanamido}butanoic acid
2171306-53-7
0.1g
$2963.0 2023-06-05
Enamine
EN300-1548636-0.05g
(3R)-3-{3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-5-methylhexanamido}butanoic acid
2171306-53-7
0.05g
$2829.0 2023-06-05
Enamine
EN300-1548636-5.0g
(3R)-3-{3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-5-methylhexanamido}butanoic acid
2171306-53-7
5g
$9769.0 2023-06-05
Enamine
EN300-1548636-50mg
(3R)-3-{3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-5-methylhexanamido}butanoic acid
2171306-53-7
50mg
$2829.0 2023-09-25
Enamine
EN300-1548636-1000mg
(3R)-3-{3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-5-methylhexanamido}butanoic acid
2171306-53-7
1000mg
$3368.0 2023-09-25
Enamine
EN300-1548636-2500mg
(3R)-3-{3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-5-methylhexanamido}butanoic acid
2171306-53-7
2500mg
$6602.0 2023-09-25
Enamine
EN300-1548636-1.0g
(3R)-3-{3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-5-methylhexanamido}butanoic acid
2171306-53-7
1g
$3368.0 2023-06-05
Enamine
EN300-1548636-5000mg
(3R)-3-{3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-5-methylhexanamido}butanoic acid
2171306-53-7
5000mg
$9769.0 2023-09-25
Enamine
EN300-1548636-500mg
(3R)-3-{3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-5-methylhexanamido}butanoic acid
2171306-53-7
500mg
$3233.0 2023-09-25
Enamine
EN300-1548636-10000mg
(3R)-3-{3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-5-methylhexanamido}butanoic acid
2171306-53-7
10000mg
$14487.0 2023-09-25

(3R)-3-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methyl-5-methylhexanamido}butanoic acid 関連文献

(3R)-3-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methyl-5-methylhexanamido}butanoic acidに関する追加情報

(3R)-3-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methyl-5-methylhexanamido}butanoic acid: A Comprehensive Overview

The compound with CAS No. 2171306-53-7, known as (3R)-3-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methyl-5-methylhexanamido}butanoic acid, is a highly specialized organic molecule that has garnered significant attention in the fields of organic chemistry, pharmacology, and materials science. This compound is notable for its complex structure, which incorporates a fluorenylmethoxycarbonyl (Fmoc) group, a tertiary amine, and a chiral center at the (R)-configuration. These features make it a valuable tool in various applications, particularly in peptide synthesis and drug discovery.

Recent advancements in synthetic chemistry have enabled the precise construction of this molecule, leveraging cutting-edge methodologies such as stereoselective synthesis and multi-component reactions. The Fmoc group, a well-known protecting group in peptide chemistry, plays a pivotal role in controlling the reactivity and stability of the compound during synthesis. This group ensures that the amino functionality remains inert until specifically deprotected, which is crucial for constructing complex peptide sequences with high fidelity.

One of the most intriguing aspects of this compound is its potential in drug delivery systems. Researchers have explored its ability to serve as a carrier for bioactive molecules, capitalizing on its unique structure to enhance solubility and bioavailability. For instance, studies have demonstrated that the Fmoc group can act as a stimuli-responsive moiety, releasing payloads under specific physiological conditions such as pH or temperature changes. This property opens new avenues for targeted drug delivery, particularly in cancer therapy where precise control over drug release is paramount.

In addition to its therapeutic applications, this compound has also found utility in materials science. Its rigid structure and chiral properties make it an ideal candidate for constructing advanced materials such as chiral catalysts and self-assembling monolayers. Recent research has highlighted its potential in enantioselective catalysis, where it serves as a chiral ligand to induce high enantioselectivity in asymmetric reactions. This capability is particularly valuable in the production of chiral pharmaceuticals, where enantiopure compounds are essential for efficacy and safety.

The synthesis of this compound involves a series of carefully designed steps that highlight the principles of modern organic chemistry. Key steps include the formation of the Fmoc-amino acid derivative, followed by selective protection and deprotection strategies to achieve the desired stereochemistry at the (R)-center. The use of advanced techniques such as high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy has been instrumental in confirming the structure and purity of the final product.

From an environmental standpoint, there is growing interest in understanding the biodegradation pathways of this compound. Researchers have investigated its metabolic fate in various biological systems, revealing that it undergoes rapid cleavage of the Fmoc group under physiological conditions, leading to the release of biocompatible byproducts. This characteristic underscores its potential as an eco-friendly reagent in industrial applications.

In conclusion, CAS No. 2171306-53-7 represents a remarkable advancement in chemical synthesis with multifaceted applications across diverse disciplines. Its unique structure, combined with cutting-edge synthetic methodologies and functional properties, positions it as a key player in contemporary research and development efforts.

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